molecular formula C9H16N4 B15327055 n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

Cat. No.: B15327055
M. Wt: 180.25 g/mol
InChI Key: VYFMXUOSPXPPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a 1,2,4-triazole ring, which are linked to an ethanamine moiety. It is primarily used for research purposes and is not intended for human use .

Chemical Reactions Analysis

n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H16N4/c1-3-10-6-8-11-9(7-4-5-7)12-13(8)2/h7,10H,3-6H2,1-2H3

InChI Key

VYFMXUOSPXPPNC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1C)C2CC2

Origin of Product

United States

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